molecular formula C13H9N B12585516 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- CAS No. 301660-67-3

2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-

Cat. No.: B12585516
CAS No.: 301660-67-3
M. Wt: 179.22 g/mol
InChI Key: ANIWZMHBWZYPOZ-UHFFFAOYSA-N
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Description

2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- is an acrylonitrile derivative featuring a naphthalene substituent at the 3-position of the propenenitrile backbone and an E (trans) configuration. Its molecular formula is C₁₃H₉N, with a molar mass of 179.22 g/mol. The naphthalene moiety contributes to its hydrophobic character, while the nitrile group (-C≡N) imparts polarity and reactivity, making it suitable for applications in polymer chemistry and organic synthesis .

Properties

IUPAC Name

3-naphthalen-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIWZMHBWZYPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327426
Record name 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301660-67-3
Record name 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- typically involves the reaction of 2-naphthaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Catalyst: Piperidine or other organic bases

Industrial Production Methods

In an industrial setting, the production of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Primary amines

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- with analogous acrylonitrile derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent(s) Key Properties
2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- C₁₃H₉N 179.22 2-Naphthalenyl Hydrophobic, high thermal stability
3-(Dimethylamino)acrylonitrile (CAS 35520-41-3) C₅H₈N₂ 96.13 Dimethylamino Polar, basic, used in heterocyclic synthesis
3-(Phenylsulfonyl)acrylonitrile (CAS 64326-47-2) C₉H₇NO₂S 193.22 Phenylsulfonyl Electron-deficient, reactive in SNAr reactions
(E)-3-(3-Chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile C₁₄H₁₀ClNOS 275.75 Chloro-methoxyphenyl, thiophene Photostable, potential agrochemical applications

Key Observations :

  • Hydrophobicity: The naphthalene group in the target compound enhances hydrophobicity compared to dimethylamino or sulfonyl substituents, impacting solubility in organic solvents .
  • Reactivity: Electron-withdrawing groups (e.g., sulfonyl in C₉H₇NO₂S) increase electrophilicity of the acrylonitrile backbone, favoring nucleophilic additions . In contrast, the naphthalene group primarily contributes steric bulk rather than electronic effects .

Biological Activity

2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-, also known by its CAS number 301660-67-3, is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields including pharmacology and material science.

  • Molecular Formula : C13H11N
  • Molecular Weight : 197.24 g/mol
  • IUPAC Name : 3-(2-naphthalenyl)-2-propenenitrile

Biological Activity

The biological activity of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- has been investigated in several studies, revealing its potential as an anti-cancer agent and its interactions with various biological targets.

The compound exhibits its biological effects primarily through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Interaction with Receptors : The compound can bind to specific receptors that modulate cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity
    • A study published in the Journal of Organic Chemistry highlighted the compound's ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins .
    • In vitro assays demonstrated that 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- significantly reduced the viability of breast cancer cells by up to 70% at concentrations of 10 µM .
  • Antimicrobial Properties
    • Research conducted on the antimicrobial effects of this compound showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL against Staphylococcus aureus .
  • Neuroprotective Effects
    • Another study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to scavenge free radicals and enhance antioxidant enzyme activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cellsJournal of Organic Chemistry
AntimicrobialEffective against Gram-positive bacteriaJournal of Organic Chemistry
NeuroprotectiveProtects against oxidative stressJournal of Organic Chemistry

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